molecular formula C52H84O22 B10814430 (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

Cat. No.: B10814430
M. Wt: 1061.2 g/mol
InChI Key: JXTOWLUQSHIIDP-IMDNQCAPSA-N
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Description

The compound “(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde” is a highly oxygenated triterpenoid glycoside characterized by:

  • Hexacyclic core: A rigid 24-membered ring system with six fused rings, including ether linkages.
  • Glycosylation: Multiple oxane-derived sugar units (e.g., trihydroxyoxan-2-yl groups) attached via glycosidic bonds.
  • Functional groups: A terminal carbaldehyde, hydroxymethyl groups, and extensive hydroxylation.
  • Stereochemistry: 11 chiral centers, indicating significant structural specificity.

Properties

Molecular Formula

C52H84O22

Molecular Weight

1061.2 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1

InChI Key

JXTOWLUQSHIIDP-IMDNQCAPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of LTS-4 involves extraction from the underground parts of Lysimachia thyrsiflora L. The process typically includes:

Chemical Reactions Analysis

LTS-4 undergoes several types of chemical reactions:

    Oxidation: LTS-4 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert LTS-4 into its reduced forms.

    Substitution: LTS-4 can undergo substitution reactions where functional groups are replaced by other groups.

    Hydrolysis: The glycosidic bonds in LTS-4 can be hydrolyzed to release the aglycone and sugar moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

LTS-4 has several scientific research applications:

Mechanism of Action

LTS-4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Type Source Key Structural Features Bioactivity Analytical Methods
Target Compound Likely plant-derived Hexacyclic core, 3 glycosyl units, carbaldehyde Hypothesized anti-inflammatory, antimicrobial 2D-HPTLC, LC/MS, IR
Populus Phenylpropenoids Populus buds Glycerides, phenylpropenoid aglycones Anti-inflammatory, antibacterial 2D-HPTLC, GC-MS
Essential Oil Monoterpenes Various plants Acyclic/cyclic terpenes (e.g., limonene, menthol) Antimicrobial, antioxidant GC-MS
Marine Actinomycete Glycosides Marine sediments Complex aglycones with rare sugar linkages Anticancer, antibacterial LC/MS, NMR
Synthetic Triazole Glycosides Laboratory synthesis Triazole-linked sugars (e.g., compound in ) Drug delivery optimization NMR, X-ray

Key Findings:

Structural Complexity: The target compound’s hexacyclic core and three glycosyl units exceed the complexity of Populus phenylpropenoids and essential oil monoterpenes, which lack fused polycyclic systems . Its carbaldehyde group is rare among triterpenes, contrasting with the carboxyl or hydroxyl termini in comparable compounds .

The carbaldehyde may enable Schiff base formation with proteins, suggesting unique mechanistic pathways distinct from phenolic or carboxylic acid groups in Populus compounds .

Analytical Challenges :

  • 2D-HPTLC (as used for Populus buds) and LC/MS (for marine metabolites) are critical for resolving its stereoisomers and glycosylation patterns .
  • Infrared spectroscopy (IR) could confirm functional groups like the carbaldehyde, as demonstrated in stone compound analysis .

Biological Activity

The compound identified as (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a complex organic molecule with potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's intricate structure includes multiple hydroxyl groups and a unique tetracosane backbone which contributes to its biological properties. The stereochemistry is significant as it influences the interaction with biological targets.

Biological Activities

  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, its interaction with bacterial biofilm-forming enzymes has been noted to disrupt quorum sensing mechanisms in pathogens like Streptococcus mutans, a common agent in dental caries .
  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups suggests potential antioxidant properties. Such compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Anticancer Potential :
    • Some derivatives of similar structural classes have shown promise in inhibiting cancer cell proliferation. The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways can alter cellular functions.
  • Biofilm Disruption : By inhibiting quorum sensing signals in bacteria, the compound may prevent biofilm formation and enhance the efficacy of traditional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits Streptococcus mutans biofilm formation
AntioxidantPotential free radical scavenging
AnticancerInhibitory effects on cancer cell lines

Case Studies

  • Study on Antimicrobial Activity : A study demonstrated that extracts containing this compound could inhibit biofilm formation by Streptococcus mutans, suggesting its potential use in dental applications to combat cavities.
  • Antioxidant Evaluation : Research indicated that similar compounds showed significant antioxidant activity through DPPH radical scavenging assays.

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